
Cyclopenthiazide
概要
説明
シクロペンチアジドは、主に高血圧症および心不全の治療に使用されるチアジド系利尿薬です . 腎臓でのナトリウムイオンと塩化物イオンの再吸収を阻害することにより作用し、水分と電解質の排泄量を増加させます . この化合物は、降圧作用で知られており、拡張期血圧を低下させる効果があります .
製造方法
合成経路と反応条件
シクロペンチアジドは、ベンゾチアジアジン環系を形成する一連の化学反応によって合成されます。 合成は通常、スルホンアミドと塩素化された芳香族化合物を反応させ、続いて環化させてベンゾチアジアジン環を形成することから始まります . 反応条件には、ジメチルホルムアミドなどの溶媒と、水素化ナトリウムなどの触媒の使用が伴うことが多いです .
工業生産方法
工業的には、シクロペンチアジドの製造は、自動反応器を使用した大規模化学合成で行われます。 プロセスは、高収率と高純度を達成するために最適化されており、最終製品の一貫性を確保するために厳格な品質管理が行われています .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopenthiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ring system. The synthesis typically starts with the reaction of a sulfonamide with a chlorinated aromatic compound, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
反応の種類
シクロペンチアジドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドおよびスルホンを形成するために酸化される可能性があります。
還元: 還元反応により、シクロペンチアジドを対応するアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
科学的研究の応用
Hypertension Management
Mechanism of Action:
Cyclopenthiazide works by inhibiting sodium reabsorption in the distal convoluted tubule of the kidneys, leading to increased urine output and decreased blood volume, which helps lower blood pressure.
Clinical Studies:
- A study demonstrated that low doses of this compound (125 micrograms) effectively reduced systolic and diastolic blood pressure similarly to higher doses (500 micrograms) without significant adverse biochemical effects, suggesting its potential for safer long-term use in hypertensive patients .
- Another clinical trial involving patients with mild essential hypertension confirmed significant reductions in blood pressure after eight weeks of treatment with both 125 and 500 micrograms doses .
Fluid Retention and Heart Failure
This compound is utilized to alleviate fluid retention (edema) in conditions such as heart failure. By promoting diuresis, it helps reduce the workload on the heart.
Efficacy in Combination Therapy:
- Research indicates that combining this compound with spironolactone can optimize diuretic efficacy while minimizing potassium loss, making it beneficial for patients requiring dual therapy .
Potential Protective Effects Against Cataracts
Recent studies have suggested that this compound may offer protective benefits against cataract formation. A case-control study indicated that this diuretic could provide similar protective effects as aspirin-like analgesics against cataracts, highlighting its potential role in ocular health .
Repurposing for Chagas Disease
Emerging research explores the repurposing of this compound for treating Chagas disease, caused by Trypanosoma cruzi. In vitro studies have shown that this compound exhibits growth inhibitory activity against this parasite, particularly when used in combination with other FDA-approved drugs . This approach aims to reduce development costs associated with new drug entities by leveraging existing medications.
Data Tables
Application | Mechanism | Clinical Evidence |
---|---|---|
Hypertension | Inhibits sodium reabsorption; promotes diuresis | Effective at low doses; significant BP reduction observed |
Fluid Retention | Reduces excess fluid in heart failure | Enhanced efficacy when combined with spironolactone |
Cataract Protection | Potential protective effects against cataracts | Case-control studies suggest similar benefits as analgesics |
Chagas Disease Treatment | Antiparasitic activity against Trypanosoma cruzi | In vitro growth inhibition; potential for drug repurposing |
作用機序
類似化合物との比較
類似化合物
ヒドロクロロチアジド: 降圧作用が類似している別のチアジド系利尿薬です。
クロロチアジド: 高血圧症と浮腫の治療に使用されています。
ベンドロフルメチアジド: 高血圧症の管理における作用時間が長いことで知られています.
シクロペンチアジドの独自性
シクロペンチアジドは、その高い効力と低用量での効果により、独自性があります。 代謝プロファイルが良好であるため、高血圧症の長期管理に適しています . さらに、AMPA-A受容体に対する正の異種アロステリック調節効果は、他のチアジド系利尿薬とは異なります .
生物活性
Cyclopenthiazide is a thiazide diuretic recognized for its antihypertensive properties. This compound, classified under benzothiadiazines, primarily functions by inhibiting sodium chloride reabsorption in the distal renal tubules, thereby increasing urine output and reducing blood pressure. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : C₁₃H₁₈ClN₃O₄S₂
- Molecular Weight : 379.88 g/mol
- CAS Number : 742-20-1
- Melting Point : 238-242 °C
- Boiling Point : 605.6 °C at 760 mmHg
- Density : 1.5 g/cm³
This compound operates by:
- Inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.
- Increasing the excretion of sodium and chloride ions, which leads to an increase in urine production (diuresis) and a subsequent reduction in blood volume and blood pressure .
Antihypertensive Activity
A double-blind, placebo-controlled study evaluated the effects of this compound on patients with mild essential hypertension. The study involved 53 participants who were administered doses of 50, 125, or 500 micrograms over eight weeks. Key findings included:
- Significant reductions in systolic and diastolic blood pressures for doses of 125 and 500 micrograms compared to placebo.
- The highest dose (500 micrograms) led to a notable decrease in serum potassium levels and an increase in serum urate levels .
Lipid Profile Effects
In another study assessing the impact of this compound on lipid profiles, no significant changes were observed in triglycerides or cholesterol levels among patients treated with this diuretic compared to controls. This suggests that this compound does not adversely affect lipid metabolism .
Case Study on Cataract Risk
A case-control study conducted in Oxfordshire indicated that this compound might provide protective effects against cataract formation. This was noted alongside other medications that also exhibited protective characteristics against cataracts .
Combination Therapy Studies
Research has explored this compound's role in combination therapies for various conditions. For instance, it has been investigated alongside other antihypertensives such as oxprenolol, revealing no significant adverse effects on lipid profiles while effectively managing hypertension .
Data Summary Table
Study/Case | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Hypertension Study | 53 patients | 50, 125, 500 µg | 8 weeks | Significant BP reduction |
Lipid Profile Study | 20 patients | 0.25 mg - 0.5 mg | 8 weeks | No significant lipid changes |
Cataract Risk Study | Patients in Oxfordshire | N/A | N/A | Protective effect noted |
特性
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKPTRYDKTTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022868 | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-20-1, 96783-05-0, 96783-06-1 | |
Record name | Cyclopenthiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cyclopenthiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenthiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTHIAZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTHIAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。